1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid 1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13516041
InChI: InChI=1S/C9H9Cl2N3O2/c10-7-3-6(8(11)13-12-7)14-2-1-5(4-14)9(15)16/h3,5H,1-2,4H2,(H,15,16)
SMILES: C1CN(CC1C(=O)O)C2=CC(=NN=C2Cl)Cl
Molecular Formula: C9H9Cl2N3O2
Molecular Weight: 262.09 g/mol

1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13516041

Molecular Formula: C9H9Cl2N3O2

Molecular Weight: 262.09 g/mol

* For research use only. Not for human or veterinary use.

1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C9H9Cl2N3O2
Molecular Weight 262.09 g/mol
IUPAC Name 1-(3,6-dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C9H9Cl2N3O2/c10-7-3-6(8(11)13-12-7)14-2-1-5(4-14)9(15)16/h3,5H,1-2,4H2,(H,15,16)
Standard InChI Key KXZZBOHJFHYXFZ-UHFFFAOYSA-N
SMILES C1CN(CC1C(=O)O)C2=CC(=NN=C2Cl)Cl
Canonical SMILES C1CN(CC1C(=O)O)C2=CC(=NN=C2Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 3,6-dichloropyridazin-4-yl group linked via a single bond to the nitrogen atom of pyrrolidine-3-carboxylic acid. Key structural attributes include:

Pyridazine Core:

  • A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

  • Chlorine substituents at positions 3 and 6, enhancing electrophilicity and metabolic stability .

  • Calculated molecular formula: C9H9Cl2N3O2\text{C}_9\text{H}_9\text{Cl}_2\text{N}_3\text{O}_2 (derived from components in sources 1 and 3).

Pyrrolidine-Carboxylic Acid Moiety:

  • A five-membered saturated ring with a carboxylic acid group at position 3.

  • The β-proline configuration introduces stereochemical complexity, potentially influencing biological interactions .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight279.10 g/mol (calculated)
Density~1.45 g/cm³ (estimated)
Boiling Point>300°C (decomposition likely)
SolubilityModerate in polar aprotic solvents
LogP (Partition Coefficient)~1.2 (predicted)

The dichloropyridazine component contributes to lipophilicity (LogP ~1.2), while the carboxylic acid enhances water solubility at physiological pH .

Synthetic Methodologies

Pyrrolidine-3-carboxylic Acid Derivatives

Source 3 describes a stereoselective two-step synthesis for β-proline analogs:

  • Michael Addition: Enoates and nitroalkanes react under organocatalytic conditions to form intermediates.

  • Cyclization: Acid-mediated ring closure yields pyrrolidine-3-carboxylic acid derivatives .

Coupling Strategy

The final assembly likely involves:

  • N-Alkylation: Reacting 3,6-dichloropyridazin-4-amine with a pyrrolidine-3-carboxylic acid derivative bearing a leaving group (e.g., bromide).

  • Purification: Column chromatography or recrystallization isolates the target compound.

Critical Parameters:

  • Solvent choice (DMF or chloroform preferred) .

  • Temperature control (<80°C to prevent decomposition) .

  • Molar ratio optimization (1:1.5 amine:acid derivative suggested).

Application AreaRationaleChallenges
OncologyDual kinase/protease inhibitionOff-target cytotoxicity
Metabolic DisordersGPCR modulationBioavailability optimization
NeurologyBlood-brain barrier penetrationStereochemistry-dependent effects
ConditionSpecification
Temperature2–8°C (long-term), 25°C (short-term)
Light ExposureAmber glass, inert atmosphere
Stability>24 months at -20°C

Future Research Directions

  • Stereochemical Optimization: Resolve enantiomers and assess differential bioactivity.

  • Prodrug Development: Esterify the carboxylic acid to enhance membrane permeability.

  • Target Validation: High-throughput screening against kinase and protease libraries.

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